3H-naphtho[1,2,3-de]quinoline-2,7-dione
Overview
Description
WAY-600676 is a potent, ATP-competitive, and selective inhibitor of the mammalian target of rapamycin (mTOR). It has an inhibitory concentration (IC50) of 9 nanomolar (nM) and selectively inhibits mTOR over phosphoinositide 3-kinase alpha (PI3Kα) and phosphoinositide 3-kinase gamma (PI3Kγ) by more than 100-fold and 500-fold, respectively . This compound is primarily used in scientific research to study the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.
Mechanism of Action
Target of Action
The primary target of 3H-Naphtho[1,2,3-de]quinoline-2,7-dione is the Apoptosis Signal-Regulating Kinase 1 (ASK1) . ASK1 is a member of the MAP kinase family and plays a crucial role in cellular responses to stress, leading to apoptosis or cell death .
Mode of Action
This compound acts as an inhibitor of ASK1 . It binds to the ASK1 protein, preventing it from activating downstream signaling pathways that lead to apoptosis . This inhibition can alter the normal function of the cell and potentially prevent unwanted cell death .
Biochemical Pathways
The inhibition of ASK1 by this compound affects the MAPK signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting ASK1, the compound can disrupt these processes and potentially alter the cell’s response to stress .
Result of Action
The inhibition of ASK1 by this compound can result in the prevention of apoptosis . This can have various effects at the molecular and cellular levels, depending on the context. For example, it could potentially protect cells from stress-induced death .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-600676 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and reagents under controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of WAY-600676 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include rigorous quality control measures to ensure the consistency and safety of the final product. The exact methods and conditions used in industrial production are proprietary and not publicly available.
Chemical Reactions Analysis
Types of Reactions
WAY-600676 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives of WAY-600676, while reduction may yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
WAY-600676 has a wide range of scientific research applications, including:
Chemistry: Used to study the mTOR signaling pathway and its role in cellular processes.
Biology: Investigates the effects of mTOR inhibition on cell growth, proliferation, and survival.
Medicine: Explores potential therapeutic applications in diseases such as cancer, where mTOR signaling is often dysregulated.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the mTOR pathway.
Comparison with Similar Compounds
WAY-600676 is unique in its high selectivity for mTOR over PI3Kα and PI3Kγ. Similar compounds include:
Rapamycin: Another mTOR inhibitor, but with a different mechanism of action and lower selectivity.
Torin1: A potent and selective mTOR inhibitor with a similar mechanism of action but different chemical structure.
KU-0063794: Another selective mTOR inhibitor with distinct structural features and inhibitory properties.
WAY-600676 stands out due to its high selectivity and potency, making it a valuable tool in scientific research.
Properties
IUPAC Name |
14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2/c18-14-8-12-9-4-1-2-5-10(9)16(19)11-6-3-7-13(17-14)15(11)12/h1-8H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSKAPUYEZZYQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=O)NC4=CC=CC(=C43)C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3H-naphtho[1,2,3-de]quinoline-2,7-dione derivatives interesting for anticancer drug development?
A1: Research suggests that some this compound derivatives display promising in vitro cytotoxicity against various cancer cell lines, including those resistant to cisplatin []. This is particularly relevant as cisplatin resistance is a major hurdle in cancer treatment. Specifically, 6-[3-(diethylamino)propyl]-3H-naphtho[1,2,3-de]quinoline-2,7-dione (3e) has been identified as a potential lead compound due to its cytotoxic properties and lack of cross-resistance with cisplatin in resistant cell lines []. This suggests a different mechanism of action compared to cisplatin, offering a potential alternative for treating resistant cancers.
Q2: How do these compounds interact with their biological targets?
A2: While the exact mechanism is still under investigation, this compound derivatives are suggested to act as DNA intercalators []. This means they insert themselves between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to cell death. This mechanism is supported by the structural features of these compounds, which often possess planar aromatic systems conducive to intercalation.
Q3: Beyond anticancer activity, are there other therapeutic applications for this compound derivatives?
A3: Yes, research indicates that this compound derivatives can inhibit Glycogen Synthase Kinase-3 (GSK-3) []. GSK-3 is an enzyme implicated in various diseases, including Alzheimer’s disease and psychiatric disorders, making its inhibition a potential therapeutic strategy. Notably, compound 19, a 1-(alkylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione derivative, displayed promising inhibitory activity against GSK-3 isoforms, with additional inhibitory effects on PKCγ [].
Q4: How does the structure of this compound influence its activity?
A4: Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of these compounds. For example, introducing specific substituents on the 1-position of the this compound scaffold significantly impacts its GSK-3 inhibitory potency and selectivity profile []. Researchers found that alkyl- and aryl- substituents at this position led to different selectivity profiles against a panel of kinases, highlighting the importance of SAR studies in drug development [].
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